molecular formula C28H24BrClN2O7S B307503 ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B307503
M. Wt: 647.9 g/mol
InChI Key: QLENNVHHEPIIOB-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes bromine, methoxy, propargyloxy, chlorine, and hydroxy functional groups

Preparation Methods

The synthesis of ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitro group is converted to an amine, followed by bromination to introduce the bromine atom.

Chemical Reactions Analysis

ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

ETHYL 2-{[2-BROMO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLENE}-5-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C28H24BrClN2O7S

Molecular Weight

647.9 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24BrClN2O7S/c1-6-8-39-20-13-17(29)15(10-19(20)36-4)12-22-26(34)32-24(16-9-18(30)25(33)21(11-16)37-5)23(27(35)38-7-2)14(3)31-28(32)40-22/h1,9-13,24,33H,7-8H2,2-5H3/b22-12-

InChI Key

QLENNVHHEPIIOB-UUYOSTAYSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)C(=CC4=CC(=C(C=C4Br)OCC#C)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)/C(=C/C4=CC(=C(C=C4Br)OCC#C)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)C(=CC4=CC(=C(C=C4Br)OCC#C)OC)S2)C

Origin of Product

United States

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